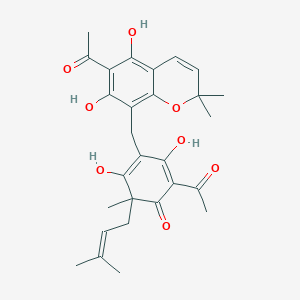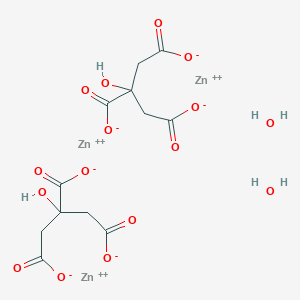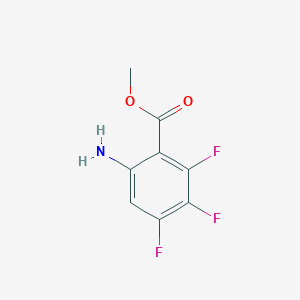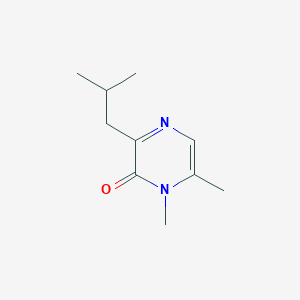
Isodrummondin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Isodrummondin D is complex, with a chemical formula of C28H32O8 . The molecule contains a chromenol core, which is a type of aromatic ketone . Further structural analysis would require advanced techniques such as single-crystal X-ray diffraction or comprehensive multi-dimensional liquid chromatography .Physical And Chemical Properties Analysis
Isodrummondin D has a molecular weight of 496.54890 . It is a chromenol, a type of aromatic ketone, and also functions as an enol and an enone . The molecule contains a total of 68 atoms, including 32 Hydrogen atoms, 28 Carbon atoms, and 8 Oxygen atoms . Further analysis of its physical and chemical properties would require specialized techniques and equipment .Aplicaciones Científicas De Investigación
Pharmacokinetic Study of Isoflavonoids :
- A study by Peng et al. (2017) developed a sensitive and rapid method for detecting Isorhamnetin (ISO), a flavonol aglycone, which has roles in cardiovascular protection, anti-allergy activity, anti-inflammatory effects, and anticancer activity. This method is significant for pharmacokinetic research and clinical applications (Peng et al., 2017).
Anticancer Effects of Isoflavonoids :
- Fang et al. (2013) found that Isorhapontigenin (ISO), derived from the Chinese herb Gnetum Cleistostachyum, exhibits significant inhibitory effects on human bladder cancer cell growth. The study highlighted ISO's role in inducing cell-cycle arrest and downregulating cyclin D1 expression (Fang et al., 2013).
- Srivastava et al. (2013) demonstrated that Isoformononetin, a naturally occurring methoxydaidzein, reverses bone loss in osteopenic rats and exerts bone anabolic action by preventing osteoblast apoptosis, suggesting its potential in managing postmenopausal osteoporosis (Srivastava et al., 2013).
Pharmacological Applications of Isoflavonoids :
- Singh et al. (2023) reviewed the pharmacological applications of Daidzein (DAI), highlighting its therapeutic potential in managing diseases like cancer, cardiovascular issues, diabetes, and others. They emphasized the importance of nanotechnology-based formulations to overcome challenges in DAI's therapeutic applications (Singh et al., 2023).
Diabetes and Metabolic Research :
- Alonso-Castro et al. (2012) explored the antidiabetic mechanisms of Isoorientin, demonstrating its ability to stimulate glucose uptake in both insulin-sensitive and insulin-resistant adipocytes. This study indicates the potential of Isoorientin in diabetes treatment (Alonso-Castro et al., 2012).
Nanotechnology and Drug Delivery :
- Reina et al. (2019) focused on the surface engineering of detonation nanodiamonds for delivering therapeutic agents like Isoflavonoids. They found that the chemical affinity between molecules and modified nanodiamond surfaces plays a crucial role in drug delivery effectiveness (Reina et al., 2019).
Safety and Hazards
Propiedades
Número CAS |
138169-53-6 |
|---|---|
Nombre del producto |
Isodrummondin D |
Fórmula molecular |
C28H32O8 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
2-acetyl-4-[(6-acetyl-5,7-dihydroxy-2,2-dimethylchromen-8-yl)methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H32O8/c1-13(2)8-11-28(7)25(34)18(23(33)20(15(4)30)26(28)35)12-17-22(32)19(14(3)29)21(31)16-9-10-27(5,6)36-24(16)17/h8-10,31-34H,11-12H2,1-7H3 |
Clave InChI |
VVSLJOYXCCVDIR-UHFFFAOYSA-N |
SMILES |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C3C(=C(C(=C2O)C(=O)C)O)C=CC(O3)(C)C)O)C)C |
SMILES canónico |
CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C3C(=C(C(=C2O)C(=O)C)O)C=CC(O3)(C)C)O)C)C |
Sinónimos |
isodrummondin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)
